molecular formula C14H11Cl4N3 B12567608 N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline CAS No. 443899-76-1

N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline

Cat. No.: B12567608
CAS No.: 443899-76-1
M. Wt: 363.1 g/mol
InChI Key: ZLKHVWCXSDYNSU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,3,5,6-tetrachloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions typically yield aromatic amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Production of aromatic amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The azo bond (N=N) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
  • N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
  • N,N-Dimethyl-4-[(E)-(2-methylphenyl)diazenyl]aniline

Uniqueness

N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline is unique due to the presence of multiple chlorine atoms on the aromatic ring, which enhances its electron-withdrawing properties. This structural feature influences its reactivity and stability, making it distinct from other similar azo compounds.

Properties

CAS No.

443899-76-1

Molecular Formula

C14H11Cl4N3

Molecular Weight

363.1 g/mol

IUPAC Name

N,N-dimethyl-4-[(2,3,5,6-tetrachlorophenyl)diazenyl]aniline

InChI

InChI=1S/C14H11Cl4N3/c1-21(2)9-5-3-8(4-6-9)19-20-14-12(17)10(15)7-11(16)13(14)18/h3-7H,1-2H3

InChI Key

ZLKHVWCXSDYNSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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